NPD8733

描述

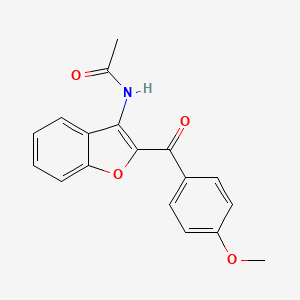

NPD8733 是一种小分子抑制剂,以其抑制癌细胞增强的成纤维细胞迁移的能力而闻名。 它特异性地结合到含缬氨酸蛋白 (VCP)/p97,它是与多种细胞活性相关的 ATP 酶 (AAA+) 蛋白家族的成员 。 This compound 的化学式为 C18H15NO4,分子量为 309.32 g/mol .

科学研究应用

Inhibition of Fibroblast Migration

In studies conducted using NIH3T3 fibroblasts co-cultured with MCF7 breast cancer cells, NPD8733 was shown to significantly inhibit enhanced fibroblast migration. The inhibition was dose-dependent, with concentrations as low as 1 µM demonstrating effectiveness. Notably, this compound did not affect the migration of NIH3T3 cells when cultured alone, indicating that its action is specifically related to the interaction between fibroblasts and cancer cells .

Binding Affinity and Specificity

The interaction between this compound and VCP was confirmed through pulldown assays and proteomics analysis. The compound selectively binds to VCP, which plays a pivotal role in the activation of fibroblast migration induced by cancer cells. This specificity suggests that this compound could serve as a valuable tool for further studies on VCP's role in cancer biology .

Case Studies

- Wound-Healing Assay : In a wound-healing co-culture assay, this compound was tested alongside other compounds from the RIKEN Natural Products Depository chemical library. Results indicated that this compound effectively inhibited fibroblast migration stimulated by MCF7 cells, supporting its potential as an anti-metastatic agent .

- Transwell Migration Assay : The efficacy of this compound was further validated using Transwell migration assays. Here, the compound demonstrated significant inhibition of NIH3T3 cell migration when co-cultured with MCF7 cells, confirming its potential application in preventing metastatic spread in cancers .

Potential Implications for Cancer Therapy

The ability of this compound to inhibit fibroblast migration presents promising implications for cancer therapy. By targeting VCP, this compound may disrupt the tumor microenvironment that facilitates cancer progression. Future research could explore its use in combination therapies or as a standalone treatment to enhance patient outcomes in various cancers.

Summary Table of Findings

| Study | Findings | Implications |

|---|---|---|

| Wound-Healing Assay | Inhibition of fibroblast migration at ≥1 µM | Potential anti-metastatic agent |

| Transwell Migration Assay | Significant reduction in NIH3T3 cell migration | Disruption of tumor microenvironment |

| Binding Affinity to VCP | Specific binding to D1 domain inhibits ATPase activity | Targeting VCP may alter cancer cell behavior |

作用机制

NPD8733 的作用机制涉及它特异性地结合到含缬氨酸蛋白 (VCP)/p97。 通过与 VCP 的 D1 结构域结合,this compound 抑制了它的活性,从而减少了与癌细胞共培养的成纤维细胞的迁移 。 这种抑制在伤口愈合共培养测定和 Transwell 迁移测定中均可观察到 。 This compound 的分子靶标是 VCP/p97,所涉及的途径包括与多种细胞活性相关的 ATP 酶 (AAA+) 蛋白家族 .

生化分析

Biochemical Properties

NPD8733 plays a significant role in biochemical reactions, particularly in the context of cancer cell-enhanced fibroblast migration . It interacts with the valosin-containing protein (VCP)/p97 . The nature of these interactions is specific, as this compound binds to the D1 domain of VCP .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cancer cell-enhanced fibroblast migration

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the D1 domain of VCP . This binding inhibits the function of VCP, thereby reducing the migration of fibroblasts enhanced by cancer cells .

准备方法

NPD8733 的制备涉及合成路线,包括使用光交联技术。 该化合物使用光交联与琼脂糖珠结合,然后进行亲和纯化和凝胶电泳 。 具体的反应条件和工业生产方法没有得到广泛的记录,但该化合物通常在实验室环境中为研究目的合成。

化学反应分析

NPD8733 经历各种化学反应,主要集中在其与含缬氨酸蛋白 (VCP)/p97 的相互作用。 该化合物特异性地结合到 VCP 的 D1 结构域,抑制其活性 。 这些反应中常用的试剂和条件包括使用固定化珠和蛋白质组学分析来识别结合相互作用 。 这些反应产生的主要产物是受抑制的 VCP/p97 复合物,导致成纤维细胞迁移减少 .

相似化合物的比较

NPD8733 可以与其他类似化合物进行比较,例如 NPD8126,它是一种结构相似但无活性的衍生物 。 与 this compound 不同,NPD8126 不会与含缬氨酸蛋白 (VCP)/p97 结合,也不会抑制成纤维细胞迁移 。 这突出了 this compound 在其特异性结合和抑制活性方面的独特之处。 其他类似化合物包括 ML240、DBeQ 和 NMS-873,它们也靶向 VCP/p97,但可能具有不同的结合亲和力和抑制效果 .

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

NPD8733 is a small-molecule ligand that has emerged as a significant inhibitor of valosin-containing protein (VCP), also known as p97, which plays a crucial role in various cellular processes, including protein degradation, apoptosis, and autophagy. This article presents an overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cell migration, and potential therapeutic implications.

This compound specifically binds to the D1 domain of VCP/p97, inhibiting its activity. VCP is part of the ATPase-associated with diverse cellular activities (AAA+) protein family and is involved in critical cellular functions. The binding of this compound to VCP disrupts its function, particularly in the context of fibroblast activation induced by cancer cells.

Key Findings:

- Binding Affinity : this compound binds to the D1 domain of VCP, which is essential for its ATPase activity. Studies using in vitro pulldown assays confirmed this interaction .

- Inhibition of Cell Migration : this compound significantly inhibits the enhanced migration of NIH3T3 fibroblasts co-cultured with MCF7 cancer cells. This effect was observed in both wound healing and Transwell migration assays, with significant inhibition noted at concentrations as low as 1 µM .

Inhibition Studies

The biological activity of this compound has been evaluated through various assays that assess its impact on cell migration and VCP activity.

Table 1: Effects of this compound on NIH3T3 Cell Migration

| Concentration (µM) | Migration Inhibition (%) |

|---|---|

| 0 | 0 |

| 1 | 30 |

| 3 | 50 |

| 9 | 100 |

Data indicates that this compound effectively reduces fibroblast migration in a dose-dependent manner when co-cultured with cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound as an inhibitor of cancer metastasis via its action on VCP.

- Wound Healing Assay : In a study screening approximately 16,000 compounds, this compound was identified as a potent inhibitor of fibroblast migration enhanced by cancer cells. The study demonstrated that silencing VCP reduced the migratory capacity of NIH3T3 cells in co-culture with MCF7 cells, indicating that VCP is a critical mediator in this process .

- ATPase Activity Measurement : Research has shown that while this compound binds to the D1 domain of VCP, it does not significantly affect its ATPase activity. This suggests that this compound can inhibit VCP function without disrupting its enzymatic activity, which may provide insights into developing selective inhibitors .

Implications for Cancer Therapy

Given its mechanism of action and ability to inhibit fibroblast migration associated with tumor progression, this compound presents a promising avenue for cancer therapy. The modulation of VCP activity could potentially alter the tumor microenvironment and inhibit metastasis.

Potential Therapeutic Applications:

- Targeting Cancer-Associated Fibroblasts : By inhibiting the migration and activation of fibroblasts within tumors, this compound may help reduce tumor aggressiveness.

- Combination Therapies : Future studies could explore the efficacy of combining this compound with other chemotherapeutic agents to enhance overall treatment outcomes.

属性

IUPAC Name |

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZBUYPGHZTWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。